molecular formula C20H20ClFN2O B4203577 1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride

1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride

Cat. No.: B4203577
M. Wt: 358.8 g/mol
InChI Key: CDKXFIKFJFLLDA-UHFFFAOYSA-N
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Description

1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group, a benzyl group, and a pyridinylmethylamine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a benzyl alcohol derivative in the presence of a base to form the intermediate {3-[(2-fluorobenzyl)oxy]benzyl} alcohol. This intermediate is then reacted with 2-pyridinylmethylamine under suitable conditions to yield the desired compound. The final product is often purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are optimized for yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl positions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, receptor binding, and other biochemical processes. Its fluorinated benzyl group can be particularly useful in imaging studies using techniques like positron emission tomography (PET).

Medicine

In medicine, this compound may have potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials, catalysts, and other chemical products. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity and specificity, while the pyridinylmethylamine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {3-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride
  • {3-[(2-bromobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride
  • {3-[(2-methylbenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride

Uniqueness

The presence of the fluorobenzyl group in 1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s reactivity, binding affinity, and overall stability. This makes it a unique and valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O.ClH/c21-20-10-2-1-7-17(20)15-24-19-9-5-6-16(12-19)13-22-14-18-8-3-4-11-23-18;/h1-12,22H,13-15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKXFIKFJFLLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNCC3=CC=CC=N3)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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